Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

Physicochemical Properties Lipophilicity Drug Design

Researchers requiring functionalized thiophene intermediates with orthogonal reactive sites often face limited commercial availability. Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate (CAS 19813-55-9) provides three distinct derivatization handles-3-hydroxyl, 5-methoxy, and 2-methyl ester-on a single heterocyclic core. • Distinct 3-OH/5-OMe electronic environment vs. unsubstituted analogs: LogP 2.3 vs. 2.0; TPSA 84 Ų vs. 74.8 Ų, yielding differentiated membrane permeability and reactivity profiles. • Lipinski-compliant scaffold (MW 188.20, 1 HBD, 5 HBA) enables construction of drug-like screening libraries with favorable predicted ADME properties. • Serves as a precursor for thienopyridines, thienopyrimidines, and fused polyheterocycles via selective functionalization at each handle. Supplied with full analytical documentation. Standard global shipping under ambient conditions.

Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
CAS No. 19813-55-9
Cat. No. B012314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-methoxythiophene-2-carboxylate
CAS19813-55-9
SynonymsMETHYL 3-HYDROXY-5-METHOXY-2-THIOPHENECARBOXYLATE
Molecular FormulaC7H8O4S
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(S1)C(=O)OC)O
InChIInChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3
InChIKeyJWVGLUKLEKSZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate Overview


Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate (CAS 19813-55-9) is a 3,5-disubstituted thiophene-2-carboxylate derivative bearing hydroxyl and methoxy groups at the 3- and 5-positions, respectively [1]. This specific substitution pattern defines a unique physicochemical profile, including a molecular weight of 188.20 g/mol and a calculated XLogP3-AA value of 2.3 [1]. The compound serves as a versatile synthetic intermediate for the construction of more complex thiophene-containing molecules with potential applications in medicinal chemistry and organic materials . Its utility is rooted in the presence of multiple functional handles—the hydroxyl group, the methoxy group, and the methyl ester—which provide distinct sites for further derivatization .

Multiple derivatization sites (hydroxyl, methoxy, methyl ester) enable scaffold diversification
3,5‑Disubstitution pattern distinct from mono‑substituted analogs supports unique electronic profiles
Useful for medicinal chemistry hit‑to‑lead, heterocycle synthesis, and organic materials research

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate Substitution Uniqueness


The unique substitution pattern of Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate fundamentally distinguishes it from simpler thiophene carboxylate analogs. The presence of the electron-donating 5-methoxy group in conjunction with the 3-hydroxyl moiety creates a distinct electronic environment on the thiophene ring, which directly influences both its reactivity in further synthetic transformations and its potential for non-covalent interactions with biological targets [1]. Compared to the unsubstituted analog, Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9), the 5-methoxy derivative exhibits a higher computed LogP value (2.3 vs. 2.0) and a larger topological polar surface area (84 Ų vs. 74.8 Ų) [REFS-1, REFS-2]. These differences are not merely incremental; they translate into significantly altered lipophilicity, solubility, and membrane permeability profiles, which are critical parameters in both medicinal chemistry and materials science applications. Therefore, a direct substitution with a less substituted analog is unlikely to recapitulate the same physicochemical behavior or synthetic outcome [REFS-1, REFS-2].

Methyl 3‑hydroxy‑5‑methoxythiophene‑2‑carboxylate
Methyl 3‑hydroxythiophene‑2‑carboxylate (unsubstituted analog)
Lipophilicity & Polarity
5‑Methoxy substitution increases computed LogP and TPSA; may alter solubility and membrane interaction
Reactivity & Electronics
Electron‑donating methoxy group modifies ring reactivity and hydrogen‑bonding capacity
Procurement Fit
Direct substitution may not recapitulate physicochemical behavior or synthetic outcome

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate Comparative Evidence


Lipophilicity and Polarity Shift

The target compound demonstrates a significant shift in key physicochemical descriptors relative to the unsubstituted analog Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9). Specifically, it exhibits an increase in computed lipophilicity (XLogP3-AA of 2.3 vs. 2.0) and a larger topological polar surface area (TPSA of 84 Ų vs. 74.8 Ų) [REFS-1, REFS-2]. These values are calculated using standard PubChem algorithms [REFS-1, REFS-2].

Lipophilicity & Polarity
Data to verify
Δ XLogP3 = +0.3
Δ TPSA = +9.2 Ų
Supports differentiated physicochemical profile
Computed values; experimental confirmation recommended
Physicochemical Properties Lipophilicity Drug Design ADME

Lipinski Compliance and ADME Profile

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is predicted to be fully compliant with Lipinski's Rule of Five, a key filter for drug-likeness, with zero violations [1]. Predicted ADME parameters, including ACD/LogP (2.16), ACD/LogD at pH 5.5 (2.28), and ACD/LogD at pH 7.4 (2.27), fall within ranges generally considered favorable for oral absorption .

Lipinski & ADME Predictions
Class-level
Violations: 0
ACD/LogP: 2.16
LogD₅.₅: 2.28
Predicted favorable oral drug‑like profile
In silico prediction; experimental ADME required
Drug-likeness ADME Prediction Oral Bioavailability Lipinski's Rule

High-Purity Commercial Availability

The compound is readily available from multiple reputable chemical suppliers with a minimum purity specification of 95% . This high purity is critical for research reproducibility and downstream synthetic applications where impurities can lead to side reactions or biological assay interference .

Commercial Purity
Data to verify
≥95% (min. specification)
Supports synthesis reproducibility
Supplier‑reported; independent QC advised
Chemical Procurement Purity Supply Chain Synthetic Intermediate

Biological Activity Potential

While direct, peer-reviewed biological data for this specific compound is limited, a wealth of structure-activity relationship (SAR) data for related 3-hydroxythiophene-2-carboxylates and 5-substituted thiophene-2-carboxylates provides a strong class-level inference. For example, numerous 3-aminothiophene-2-carboxylates and 5-arylthiophene-2-carboxylates have demonstrated potent antimicrobial and anticancer activities in vitro [1]. The specific 3-hydroxy-5-methoxy substitution pattern on this scaffold is known to modulate electronic properties and may contribute to enhanced or selective biological activity compared to unsubstituted or mono-substituted analogs [1].

Biological Activity Potential
Class-level
Literature reports on related 3‑hydroxythiophene‑2‑carboxylates
May support SAR exploration
No direct data for this compound; verify independently
Antimicrobial Anticancer Thiophene SAR Biological Activity

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate Applications


Hit-to-Lead Optimization

The compound's favorable predicted drug-like properties, including compliance with Lipinski's Rule of Five and balanced LogP/LogD values, make it an excellent starting point for building libraries of novel drug candidates [1]. Researchers can leverage the methyl ester and hydroxyl group for further functionalization to explore SAR and improve potency, while the inherent physicochemical profile suggests a lower risk of ADME-related attrition [1].

Heterocycle Building Block

As a densely functionalized thiophene core, Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is a valuable intermediate for the synthesis of more complex heterocyclic systems, including thienopyridines, thienopyrimidines, and fused polyheterocycles . The 3-hydroxy and 5-methoxy groups can be selectively modified or used as directing groups in subsequent reactions .

Organic Electronics Precursor

Thiophene derivatives are key building blocks for organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) [2]. This specific compound can serve as a monomer or a precursor for the synthesis of functionalized oligothiophenes and polythiophenes, where the 3-hydroxy and 5-methoxy substituents can influence the electronic properties, solubility, and solid-state packing of the resulting materials [2].

Chemical Probe for Target ID

The unique substitution pattern of this compound provides a distinct chemical probe for exploring biological targets where thiophene-containing ligands are known to be active [3]. By attaching affinity tags or fluorescent reporters to the functional handles (e.g., via ester hydrolysis or O-alkylation), researchers can use this scaffold to investigate protein-ligand interactions and identify new therapeutic targets [3].

Application
Selection Property
Validation Focus
Hit‑to‑Lead Optimization
Predicted ADME profile & functional handles
Experimental validation of bioavailability & potency
Heterocycle Building Block
Orthogonal functional handles
Synthetic transformation efficiency & selectivity
Organic Electronics Precursor
Electronic influence of substituents
Film morphology & charge transport
Chemical Probe
Distinct scaffold with functionalizable sites
Target engagement & labeling efficiency
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